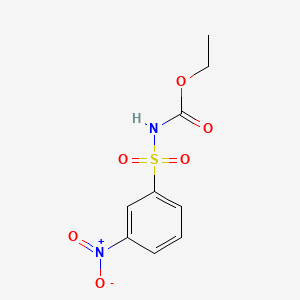
ethyl N-(3-nitrophenyl)sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl N-(3-nitrophenyl)sulfonylcarbamate: is a chemical compound with the molecular formula C9H10N2O6S and a molecular weight of 274.25 g/mol . This compound is known for its unique structural features, which include a carbamic acid moiety and a nitrophenylsulfonyl group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(3-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with m-nitrophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: ethyl N-(3-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of m-aminophenylsulfonyl carbamic acid ethyl ester.
Reduction: Formation of the corresponding acid and alcohol.
Substitution: Formation of various substituted carbamic acid derivatives.
Scientific Research Applications
ethyl N-(3-nitrophenyl)sulfonylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(3-nitrophenyl)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- CARBAMIC ACID, ((p-NITROPHENYL)SULFONYL)-, ETHYL ESTER
- CARBAMIC ACID, ((o-NITROPHENYL)SULFONYL)-, ETHYL ESTER
- CARBAMIC ACID, ((m-NITROPHENYL)SULFONYL)-, METHYL ESTER
Comparison: ethyl N-(3-nitrophenyl)sulfonylcarbamate is unique due to its specific structural configuration, which influences its reactivity and applications Compared to its para- and ortho-nitrophenyl analogs, the meta-nitrophenyl derivative exhibits different chemical and biological properties
Properties
CAS No. |
22819-24-5 |
|---|---|
Molecular Formula |
C9H10N2O6S |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
ethyl N-(3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-5-3-4-7(6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
InChI Key |
SLZGNLCNDUCQFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Key on ui other cas no. |
22819-24-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















